(2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate
Description
Properties
Molecular Formula |
C11H11O5- |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetate |
InChI |
InChI=1S/C11H12O5/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7H2,(H,12,13)/p-1 |
InChI Key |
NPIWTFRWEJKLSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate typically involves the reaction of 1,4-benzodioxane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced to the benzodioxane ring.
Industrial Production Methods: On an industrial scale, the production of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzodioxane derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate. Research indicates that this compound exhibits significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for these pathogens were reported at approximately 32 µg/mL, indicating effective antimicrobial action .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines have demonstrated that (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate can inhibit cell proliferation significantly:
- IC50 Values : The IC50 values ranged from 5 to 10 µM for breast and colon cancer cell lines, suggesting potent anticancer activity .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor in various biochemical pathways:
- FtsZ Inhibitors : It has been explored as a potential inhibitor of FtsZ, a protein critical for bacterial cell division. The interaction with FtsZ indicates its application in developing new antibacterial agents .
Case Study 1: Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial effects of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate involved testing against multiple bacterial strains. The results indicated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
These findings support the compound's potential as a therapeutic agent against bacterial infections.
Case Study 2: Anticancer Activity
In vitro experiments on breast and colon cancer cell lines showed that the compound effectively inhibited cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 5 |
| Colon Cancer | 10 |
These results indicate that (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate may serve as a lead compound for further anticancer drug development.
Research Findings
Recent investigations into the pharmacokinetics and bioavailability of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate have revealed crucial insights:
- Absorption : The compound demonstrates favorable absorption characteristics in vitro.
- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism via cytochrome P450 enzymes.
- Toxicity Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses in animal models.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)acetate (S7)
- Structure: Substituted benzodioxin with an ethyl aminoacetate group at the 6-position.
- Synthesis : Prepared via nucleophilic substitution between 2,3-dihydro-1,4-benzodioxin-6-amine and ethyl bromoacetate (63% yield) .
- Key Properties: ^1H NMR (CDCl3): δ 6.77–6.15 (aromatic protons), 4.29–4.17 (dioxane and ester protons), 1.31 ppm (ethyl CH3). Applications: Intermediate in antimicrobial agent synthesis, as demonstrated in Pseudomonas aeruginosa-targeting studies .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylamino)phenyl]-2-methoxypyridin-3-amine
- Structure : Benzodioxin linked to a methoxypyridin-amine scaffold.
- Key Properties: Molecular formula: C23H25N3O3; Molecular weight: 391.46 g/mol.
9-(2,3-Dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines
- Structure : Benzoxathiin (oxygen-sulfur heterocycle) fused with purine derivatives.
- Key Differences :
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] Esters
- Structure : Benzodioxin-carbamoyl linked to diverse ester groups (e.g., benzenesulfonyl, benzoyl).
- Key Properties: Variable substituents (e.g., benzenesulfonyl, cyanophenyl) modulate solubility and target binding. Applications: Explored in combinatorial chemistry for enzyme inhibition or receptor modulation .
Comparative Analysis Table
Key Research Findings
- Synthetic Challenges : Low yields (e.g., 4.1% for benzoxathiin-purine derivatives ) highlight the complexity of modifying benzodioxin derivatives.
- Biological Activity: Ethyl aminoacetate derivatives (e.g., S7) show promise in antimicrobial applications due to their reactivity with bacterial membranes . Benzoxathiin-purines exhibit enhanced antiproliferative effects compared to benzodioxin analogs, likely due to sulfur’s electron-withdrawing effects .
- Physicochemical Properties :
Biological Activity
(2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate is a benzodioxane derivative recognized for its diverse biological activities and potential therapeutic applications. This compound, characterized by its unique structural features including a benzodioxane moiety and an acetate functional group, has garnered attention in pharmacological research due to its reactivity and interaction with biological macromolecules.
The molecular formula of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate is C10H10O4, with a molecular weight of approximately 194.18 g/mol. Its structure allows for various chemical reactions, including oxidation and substitution, which contribute to its biological activity.
The biological activity of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes involved in biochemical pathways. For instance, it may inhibit enzymes associated with oxidative stress, resulting in reduced levels of reactive oxygen species (ROS) and decreased cellular damage.
Biological Activities
Research indicates that (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate exhibits several important biological activities:
- Antioxidant Activity : The compound is investigated for its potential to mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various pathogens .
- Antithrombotic Activity : Enantiomers of related benzodioxane derivatives have demonstrated the ability to inhibit thrombin and fibrinogen binding to GPIIb/IIIa, suggesting potential applications in preventing thrombotic events .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate, it can be compared with other similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-2,3-dihydro-1,4-benzodioxane | Contains amino group | Exhibits neuroprotective effects |
| 6-Methoxybenzodioxole | Methoxy substitution on benzene | Known for anti-inflammatory properties |
| 1-(3-Methoxyphenyl)-1H-pyrrole | Pyrrole ring addition | Displays anticancer activity |
This table highlights how variations in structure can lead to different biological activities among benzodioxane derivatives.
Research Findings
Recent studies have provided insights into the pharmacological potential of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate:
- Thrombin Inhibition : Research has shown that certain derivatives exhibit significant thrombin inhibition. For example, the (S)-isomer of a related compound was found to be a potent thrombin inhibitor with an IC50 value indicating its effectiveness in preventing clot formation .
- Antimicrobial Activity : Investigations into the interaction of benzodioxane derivatives with microbial proteins have revealed their potential as antimicrobial agents. The binding affinity studies suggest that these compounds can effectively inhibit bacterial growth by targeting critical proteins involved in cell division .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate. These studies focused on their efficacy against specific microbial strains and their ability to modulate inflammatory responses in vitro. The results indicated that certain modifications to the benzodioxane structure enhanced both antimicrobial and anti-inflammatory activities significantly .
Chemical Reactions Analysis
(a) Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. Typical reagents include:
-
Acidic conditions : Dilute HCl or H₂SO₄ with heating.
-
Basic conditions : NaOH or KOH in aqueous media.
The reaction cleaves the ester bond, producing 2,3-dihydro-1,4-benzodioxin-2-ylmethanol and acetic acid (or its conjugate base).
(b) Nucleophilic Substitution
The ester functionality allows for transesterification or substitution with nucleophiles (e.g., alcohols, amines) under basic catalysis. For example:
-
Reaction with ethanol in the presence of a base (e.g., NaOH) yields ethyl acetate and the corresponding alcohol.
-
Reaction with amines (e.g., NH₃) could form amide derivatives, though specific conditions depend on the nucleophile’s reactivity.
(c) Oxidation/Reduction of the Benzodioxin Core
The benzodioxin ring can undergo oxidation to form quinone derivatives or reduction to dihydrobenzodioxin structures. Common reagents include:
-
Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
-
Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | HCl (acidic) or NaOH (basic) | Aqueous medium, heat | 2,3-Dihydro-1,4-benzodioxin-2-ylmethanol + acetic acid |
| Transesterification | Ethanol, NaOH | Reflux in organic solvent | Ethyl acetate + alcohol derivative |
| Oxidation | KMnO₄, CrO₃ | Acidic/basic medium, heat | Quinone derivative |
| Reduction | NaBH₄, LiAlH₄ | Anhydrous solvent, low temp | Dihydrobenzodioxin derivative |
Structural and Mechanistic Insights
The benzodioxin moiety enhances the compound’s stability and reactivity. The methoxy group (part of the benzodioxin ring) and the acetate ester are key sites for chemical transformations. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
